molecular formula C13H14N2Si B1391910 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine CAS No. 1246088-67-4

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

Cat. No.: B1391910
CAS No.: 1246088-67-4
M. Wt: 226.35 g/mol
InChI Key: NQZJFDDEKHPDJF-UHFFFAOYSA-N
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Description

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is an organic compound that features a naphthyridine core substituted with a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Tetrabutylammonium fluoride in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Trimethylsilyl)ethynyl)pyridine
  • 3-((Trimethylsilyl)ethynyl)benzene
  • 3-((Trimethylsilyl)ethynyl)quinoline

Uniqueness

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and potential pharmacological studies .

Properties

IUPAC Name

trimethyl-[2-(1,5-naphthyridin-3-yl)ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2Si/c1-16(2,3)8-6-11-9-13-12(15-10-11)5-4-7-14-13/h4-5,7,9-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZJFDDEKHPDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678411
Record name 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-67-4
Record name 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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